molecular formula C25H24N4O3 B1229573 N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide

N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide

Cat. No.: B1229573
M. Wt: 428.5 g/mol
InChI Key: AHZKLLCOCOJCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide is a member of benzimidazoles.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study focused on endophytic Streptomyces sp. YIM 67086 found that a new benzamide compound exhibited significant antimicrobial and antioxidant activities. This discovery suggests potential applications in treating infections and managing oxidative stress-related conditions (Yang et al., 2015).

Imaging and Diagnostic Applications

Benzamide derivatives, similar in structure to the compound , have been explored for their potential in imaging and diagnosing diseases. For instance, radiolabeled benzamide derivatives have shown promise in melanoma imaging, suggesting a possible role in cancer diagnosis and treatment planning (Eisenhut et al., 2000).

Anti-Parasite Activity

Research into novel iodotyramides, which include benzamide derivatives, has revealed significant anti-parasite activity against organisms like Plasmodium falciparum and Leishmania panamensis. This highlights the potential of benzamide-based compounds in developing new anti-parasitic treatments (Restrepo et al., 2018).

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(2-benzamidoethyl)-1-methylbenzimidazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C25H24N4O3/c1-29-21-13-12-18(27-25(31)19-10-6-7-11-22(19)32-2)16-20(21)28-23(29)14-15-26-24(30)17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

AHZKLLCOCOJCAQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N=C1CCNC(=O)C4=CC=CC=C4

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N=C1CCNC(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide
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N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide
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N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide
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N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide

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